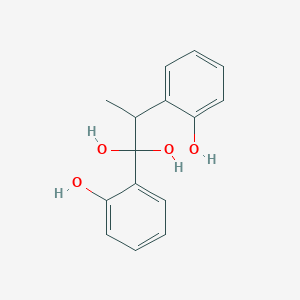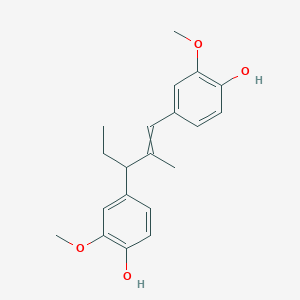
4,4'-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is a synthetic organic compound known for its unique chemical structure and properties It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 2-methylpent-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Purification: The product is purified through techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of high-performance materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the activation or inhibition of enzymes and receptors. The exact pathways can vary depending on the context of its application, such as its role in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Similar in structure but with a different central carbon chain.
4,4’-(But-1-ene-1,3-diyl)diphenol: Another bisphenol derivative with a different carbon chain length.
Uniqueness
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other bisphenol derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
67509-15-3 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-[3-(4-hydroxy-3-methoxyphenyl)-2-methylpent-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-5-16(15-7-9-18(22)20(12-15)24-4)13(2)10-14-6-8-17(21)19(11-14)23-3/h6-12,16,21-22H,5H2,1-4H3 |
InChI-Schlüssel |
YWSAANMSLSFWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
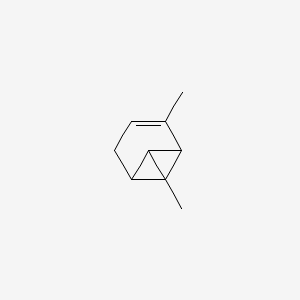
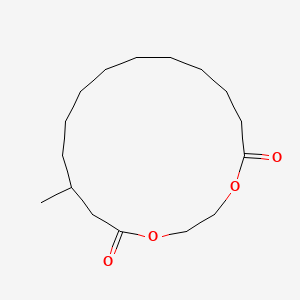

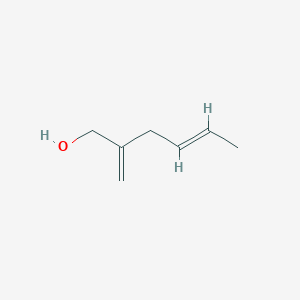
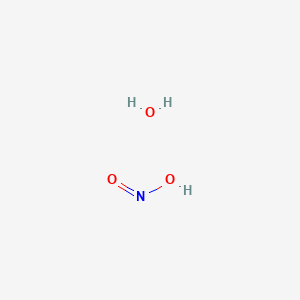
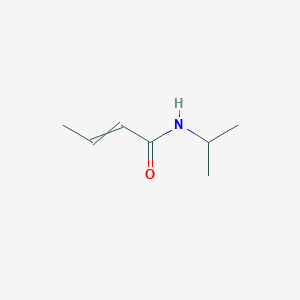
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
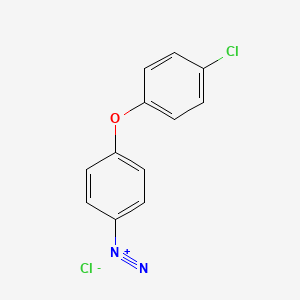
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
